molecular formula C10H12ClN3O3 B184541 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione CAS No. 50992-34-2

1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione

Cat. No. B184541
CAS RN: 50992-34-2
M. Wt: 257.67 g/mol
InChI Key: DHLWVYYTUWXYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, also known as CEPD, is a pyrimidine derivative that has been extensively studied for its potential use as an anticancer agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to interact with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and transcription.

Biochemical And Physiological Effects

1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor metastasis, and the induction of cell cycle arrest. This compound has also been shown to modulate the expression of various genes involved in cancer development and progression.

Advantages And Limitations For Lab Experiments

The advantages of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for cancer cells over normal cells. However, the limitations of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its low solubility in water, its potential toxicity to normal cells at high concentrations, and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the optimization of its antitumor activity through structural modifications, and the investigation of its potential use in combination with other anticancer agents. Further research is also needed to fully elucidate the mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione and to determine its potential for clinical use as an anticancer agent.

Synthesis Methods

The synthesis of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine hydrochloride with ethyl acetoacetate, followed by the addition of urea and ammonium acetate. The resulting product is then purified through recrystallization to yield 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in high purity.

Scientific Research Applications

1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

properties

CAS RN

50992-34-2

Product Name

1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione

Molecular Formula

C10H12ClN3O3

Molecular Weight

257.67 g/mol

IUPAC Name

1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H12ClN3O3/c11-3-6-13-4-1-7(9(13)16)14-5-2-8(15)12-10(14)17/h2,5,7H,1,3-4,6H2,(H,12,15,17)

InChI Key

DHLWVYYTUWXYGY-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl

Canonical SMILES

C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl

Other CAS RN

50992-34-2

Origin of Product

United States

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